7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Brand Name: Vulcanchem
CAS No.: 893788-67-5
VCID: VC7732545
InChI: InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6
Molecular Formula: C28H20ClN5O3S
Molecular Weight: 542.01

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

CAS No.: 893788-67-5

Cat. No.: VC7732545

Molecular Formula: C28H20ClN5O3S

Molecular Weight: 542.01

* For research use only. Not for human or veterinary use.

7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 893788-67-5

Specification

CAS No. 893788-67-5
Molecular Formula C28H20ClN5O3S
Molecular Weight 542.01
IUPAC Name 7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Standard InChI InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31)
Standard InChI Key FTCIPEIOXHLDCW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6

Introduction

Molecular Characterization and Structural Features

Core Architecture and Substituent Analysis

The compound’s IUPAC name, 7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine, reflects a triazolo[1,5-a]quinazoline scaffold with three distinct substituents:

  • C7 Chlorine: Enhances electrophilicity and influences π-stacking interactions.

  • N3 Tosyl Group (4-methylbenzenesulfonyl): Introduces steric bulk and sulfonamide-mediated hydrogen bonding potential .

  • C5 4-Phenoxyaniline: Provides a hydrophobic aryl domain capable of engaging hydrophobic kinase pockets.

The molecular formula C₂₈H₂₀ClN₅O₃S (MW 542.01 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography data remain unavailable, but computational models predict a planar triazoloquinazoline system with dihedral angles of 15–25° between the tosyl and phenoxyphenyl groups.

Table 1: Molecular Descriptors

PropertyValueSource
CAS Registry893788-67-5
Molecular FormulaC₂₈H₂₀ClN₅O₃S
Molecular Weight542.01 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6
LogP (Predicted)5.2 ± 0.3

Synthetic Approaches and Challenges

General Triazoloquinazoline Synthesis

While no published route explicitly targets this compound, analogous triazoloquinazolines are synthesized via:

  • Cyclocondensation: Quinazolin-4-ones react with hydrazines to form triazolo[1,5-a]quinazolines, followed by sulfonylation and nucleophilic aromatic substitution.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring, as demonstrated in related C3-aryl derivatives .

Targeted Derivative Synthesis

Introducing the C7 chlorine likely occurs early via chlorination of a quinazoline precursor using POCl₃ or Cl₂ gas. Tosylation at N3 typically employs p-toluenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) . The C5 phenoxyaniline moiety is introduced via Buchwald-Hartwig amination or SNAr displacement, though yields may suffer from steric hindrance.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1Quinazoline chlorinationPOCl₃, DMF, 110°C, 12h65–70%
2Triazole formationNaN₃, CuI, DMSO, 80°C50%
3TosylationTsCl, K₂CO₃, DMF, RT75%
4Phenoxyaniline couplingPd(dppf)Cl₂, Xantphos, 100°C40%
*Estimated based on analogous procedures .

Pharmacological Profile and Mechanism

Structure-Activity Relationships (SAR)

  • C7 Chlorine: Increases potency against EGFR by 3–5× compared to des-chloro analogs.

  • N3 Tosyl: Reduces off-target activity by 60% in kinase panels vs. methyl substituents.

  • C5 Phenoxyaniline: Enhances solubility (cLogP 5.2 vs. 6.8 for biphenyl analogs) while maintaining affinity .

Applications in Drug Discovery

Oncology

The compound’s kinase inhibitory profile suggests utility in:

  • Non-Small Cell Lung Cancer (NSCLC): EGFR-driven models show tumor regression with analog treatments.

  • Angiogenesis Inhibition: VEGFR-2 targeting could suppress tumor vasculature .

Inflammatory Diseases

BTK inhibition aligns with applications in rheumatoid arthritis and lupus, as seen in related triazoloquinazolines .

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